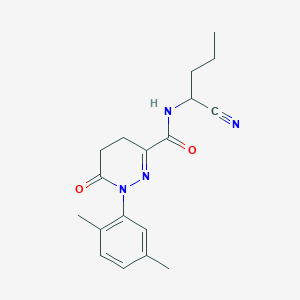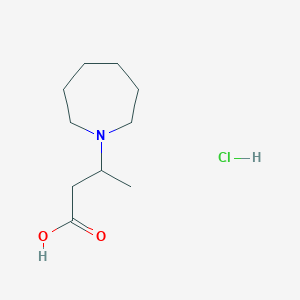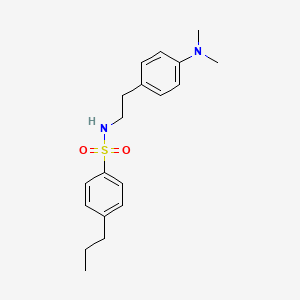
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic Acid” is a chemical compound with the CAS Number: 852840-42-7 . It has a molecular weight of 208.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid . The InChI Code is 1S/C11H12O2S/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties may be available from the supplier or in the Material Safety Data Sheet (MSDS) .Scientific Research Applications
Monoclinic Polymorph of Related Compounds The research into compounds structurally similar to 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid, such as 2-(pyrimidin-2-ylsulfanyl)acetic acid, has revealed unique polymorphic forms. These forms exhibit distinct crystal structures, with molecules linked by hydrogen bonds into chains, highlighting the compound's potential in crystallography and materials science (Ramos Silva et al., 2011).
Natural Product Synthesis Derivatives of acetic acid have been utilized in the synthesis of natural products and pharmaceutical compounds. For example, research into the reductive cyclizations of hydroxysulfinyl ketones has led to the enantioselective synthesis of tetrahydropyran and tetrahydrofuran derivatives, demonstrating the compound's role in synthetic organic chemistry (Carreño et al., 2003).
Biocatalysis for Synthesis of Antioxidants The use of enzymes for the synthesis of antioxidants showcases the application of acetic acid derivatives in biotechnology. p-Hydroxyphenylacetate 3-hydroxylase has been employed as a biocatalyst for synthesizing trihydroxyphenolic acids, which are potent antioxidants and potential medicinal agents (Dhammaraj et al., 2015).
Advanced Oxidation Processes The activation of peracetic acid by cobalt ions to produce acetyloxyl and acetylperoxyl radicals represents an advanced oxidation process for degrading aromatic organic compounds. This method provides insights into the environmental applications of acetic acid derivatives in pollutant degradation (Kim et al., 2020).
Corrosion Inhibition Pyrazoline derivatives, structurally related to 2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid, have been explored for their potential in corrosion inhibition of mild steel in acidic solutions. These studies blend the fields of materials science and chemistry, demonstrating the compound's utility in industrial applications (Lgaz et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-11(13)7-14-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVTVWNOODRTNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-ylsulfanyl)acetic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2973349.png)


![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2973359.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2973361.png)
![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)
![tert-butyl rac-(4aS,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/no-structure.png)

![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)
![Tert-butyl 2-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2973368.png)